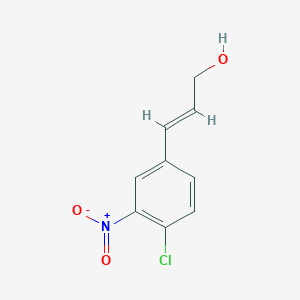
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.
Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal or (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid.
Reduction: (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol.
Substitution: (E)-3-(4-Amino-3-nitrophenyl)prop-2-en-1-ol or (E)-3-(4-Thio-3-nitrophenyl)prop-2-en-1-ol.
Aplicaciones Científicas De Investigación
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Bromo-3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a chloro group.
(E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H8ClNO3 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+ |
Clave InChI |
FUJWOXYVUGNWGW-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


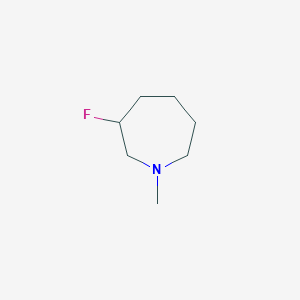





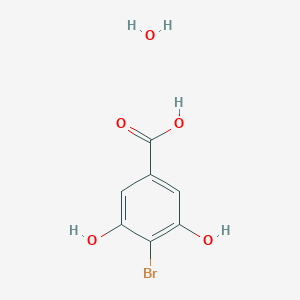
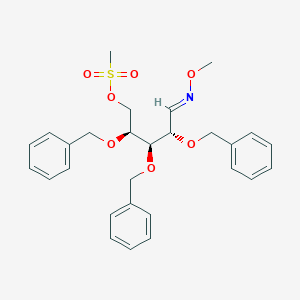


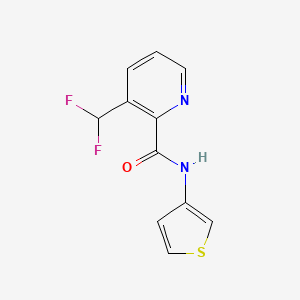
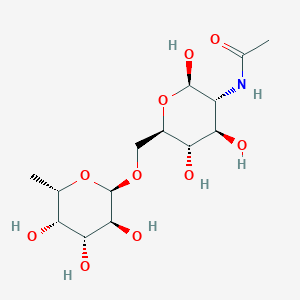
![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)
